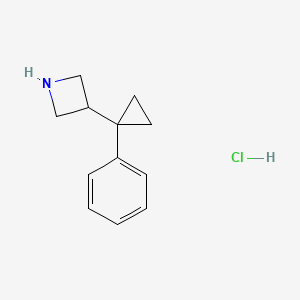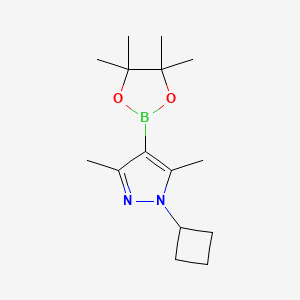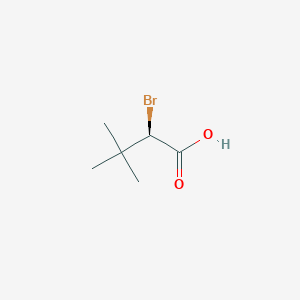![molecular formula C13H19Cl2N3 B13505571 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C13H18ClN3 and a molecular weight of 251.76 g/mol . This compound is characterized by the presence of a diazepane ring, a benzonitrile group, and two hydrochloride ions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride typically involves the reaction of 3-(chloromethyl)benzonitrile with 1,4-diazepane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diazepane ring can be replaced by other nucleophiles.
Scientific Research Applications
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The diazepane ring and benzonitrile group play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride can be compared with other similar compounds, such as:
- 3-[(1,4-Diazepan-1-yl)methyl]benzamide
- 3-[(1,4-Diazepan-1-yl)methyl]benzoic acid
- 3-[(1,4-Diazepan-1-yl)methyl]benzyl alcohol
These compounds share the diazepane ring and benzonitrile group but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of the diazepane ring and benzonitrile group in this compound makes it particularly valuable for specific research applications .
Properties
Molecular Formula |
C13H19Cl2N3 |
|---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)benzonitrile;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c14-10-12-3-1-4-13(9-12)11-16-7-2-5-15-6-8-16;;/h1,3-4,9,15H,2,5-8,11H2;2*1H |
InChI Key |
ZJJLQRZRWCCZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)C#N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
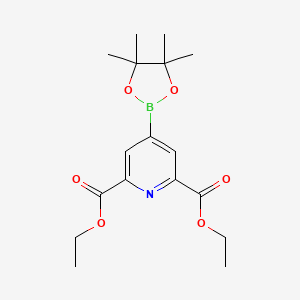
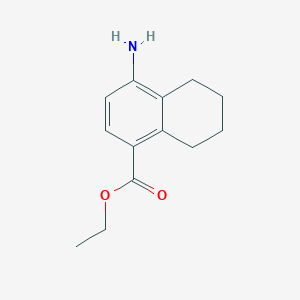
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
